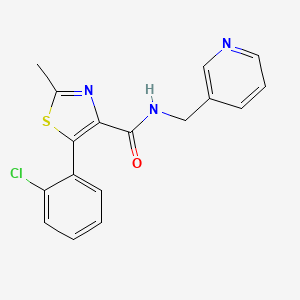![molecular formula C15H12N2O2S3 B11138920 N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11138920.png)
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 2-aminobenzothiazole from o-aminothiophenol and carbon disulfide in the presence of a base.
Acylation: The 2-aminobenzothiazole is then acylated using chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Thioether Formation: The chloroacetamide derivative is reacted with thiophene-2-thiol in the presence of a base to form the thioether linkage.
Final Acetylation: The resulting compound is then acetylated to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown promise as an anticonvulsant agent. Studies have demonstrated its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of epilepsy .
Medicine
In medicine, the compound’s antimicrobial properties are of particular interest. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects . This makes it a potential candidate for the development of new antibiotics.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . Additionally, its antimicrobial action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- N-(1,3-benzothiazol-2-yl)-2-oxoacetamide
Uniqueness
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide stands out due to the presence of both benzothiazole and thiophene rings, which contribute to its unique electronic properties and biological activities. The combination of these heterocyclic systems enhances its potential as a multifunctional compound in various applications.
Properties
Molecular Formula |
C15H12N2O2S3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C15H12N2O2S3/c1-9(18)16-14(13(19)12-7-4-8-20-12)22-15-17-10-5-2-3-6-11(10)21-15/h2-8,14H,1H3,(H,16,18) |
InChI Key |
YWWPGDLAXYVFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11138842.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138847.png)
![methyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methioninate](/img/structure/B11138858.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138859.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11138861.png)
![(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11138872.png)
![(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11138876.png)
![2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanone](/img/structure/B11138885.png)
![5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11138887.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11138889.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138891.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11138893.png)
![2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11138894.png)
